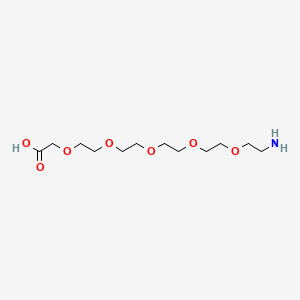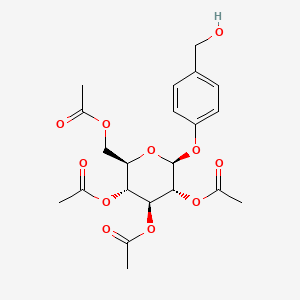
Acetagastrodin
Übersicht
Beschreibung
Acetagastrodine is a chemical compound with the molecular formula C21H26O11 . It is a compound that has been studied for its potential therapeutic effects .
Synthesis Analysis
The synthesis of Acetagastrodine involves a reaction with cesium hydroxide and N-benzyl-N,N,N-triethylammonium chloride in water and chlorobenzene at 60 degrees Celsius for 4.5 hours . The yield of this reaction is reported to be 53.2% .
Molecular Structure Analysis
The molecular structure of Acetagastrodine is represented by the formula C21H26O11 . The molecular weight of Acetagastrodine is 454.4245 . Further analysis of the molecular structure would require advanced techniques such as X-ray crystallography or electron diffraction .
Physical And Chemical Properties Analysis
Acetagastrodine has a melting point of 170-171 °C and a density of 1.33±0.1 g/cm3 . It is stored at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Schutz der retinalen Neuronen bei Diabetikern
Acetagastrodin hat sich als schützend gegen die Schädigung der retinalen Ganglienzellen bei Diabetikern erwiesen. Studien deuten darauf hin, dass es eine wirksame Behandlung sein könnte, um die retinalen Neuronen in den frühen Stadien von Diabetes vor Funktionsstörungen zu schützen .
Visuelle Elektrophysiologie
Eine prospektive, randomisierte, kontrollierte, doppelblinde Studie untersuchte die schützende Wirkung von this compound auf die visuelle Elektrophysiologie bei Patienten mit Diabetes im Frühstadium. Die Behandlung zeigte vielversprechende Ergebnisse im Schutz vor Beeinträchtigungen der Sehfunktion .
Erkrankungen des Nervensystems
Forschungen deuten darauf hin, dass this compound auch Auswirkungen auf Erkrankungen des Nervensystems hat, obwohl in den Suchergebnissen keine spezifischen Details zu dieser Anwendung bereitgestellt werden. Weitere Forschung wäre erforderlich, um diese Anwendung zu untersuchen .
Wirkmechanismus
Target of Action
Acetagastrodine, also known as Acetagastrodin, primarily targets retinal ganglion cells . These cells play a crucial role in transmitting visual information from the retina to the brain. In vitro studies and animal tests have shown that Acetagastrodine has a protective effect on these cells, especially in diabetic patients .
Mode of Action
Acetagastrodine interacts with its targets, the retinal ganglion cells, by providing a protective effect against damage . This protective effect is particularly pronounced in diabetic patients, where Acetagastrodine has been shown to have a stronger protective effect than its parent compound, Gastrodin .
Biochemical Pathways
It is known that the compound has a significant impact on theretinal oscillatory potentials (OPs) . These are low-amplitude rhythmic potentials in the b-wave upstroke of the electroretinogram (ERG), which are stimulated by high-intensity light .
Result of Action
The primary result of Acetagastrodine’s action is the protection of retinal ganglion cells, particularly in diabetic patients . This protective effect is observed as a reduction in the damage to these cells . In clinical trials, treatment with Acetagastrodine resulted in a decrease in the mean amplitude of OPs and an increase in their quantity, suggesting a protective effect on retinal neurons .
Action Environment
It is known that the compound is orally administered , suggesting that factors such as gastrointestinal pH and the presence of food may influence its absorption and efficacy
Safety and Hazards
Zukünftige Richtungen
The future directions of Acetagastrodine research could involve further investigation into its therapeutic effects, particularly in the context of neurodegenerative diseases . Additionally, more research is needed to fully understand the chemical reactions and synthesis processes involving Acetagastrodine .
Biochemische Analyse
Biochemical Properties
Acetagastrodine plays a significant role in biochemical reactions, particularly in the nervous system. It interacts with various enzymes, proteins, and other biomolecules. For instance, Acetagastrodine has been shown to interact with retinal ganglion cells, providing a protective effect against damage in diabetic patients . The nature of these interactions involves the modulation of electrophysiological properties, such as the amplitude and latency of oscillatory potentials in the retina .
Cellular Effects
Acetagastrodine exerts notable effects on different cell types and cellular processes. In retinal cells, it has been observed to protect against functional impairment during the early stages of diabetes . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating electrophysiological properties and protecting retinal neurons . Additionally, Acetagastrodine has shown potential in affecting nervous system diseases by providing neuroprotection .
Molecular Mechanism
The molecular mechanism of Acetagastrodine involves its interaction with specific biomolecules. It binds to retinal ganglion cells and modulates their electrophysiological properties, thereby protecting against damage . Acetagastrodine’s mechanism of action includes enzyme inhibition or activation and changes in gene expression, which contribute to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetagastrodine have been studied over time. It has been shown to maintain stability and provide long-term protection to retinal neurons in diabetic patients . The compound’s stability and degradation over time are crucial for its sustained efficacy in protecting against cellular damage .
Dosage Effects in Animal Models
The effects of Acetagastrodine vary with different dosages in animal models. Studies have shown that appropriate dosages can provide neuroprotective effects without significant adverse effects . High doses may lead to toxic effects, emphasizing the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
Acetagastrodine is involved in various metabolic pathways, particularly those related to the nervous system. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . These interactions contribute to its neuroprotective effects and its potential as a therapeutic agent .
Transport and Distribution
Within cells and tissues, Acetagastrodine is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its therapeutic efficacy . The compound’s ability to cross the blood-brain barrier and reach target tissues is particularly important for its neuroprotective effects .
Subcellular Localization
Acetagastrodine’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with retinal ganglion cells and its neuroprotective effects .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-8,17-22H,9-10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUDVDQXCUHOED-YMQHIKHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214509 | |
| Record name | Acetagastrodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64291-41-4 | |
| Record name | β-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64291-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetagastrodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064291414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetagastrodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETAGASTRODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8N8L7P6PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




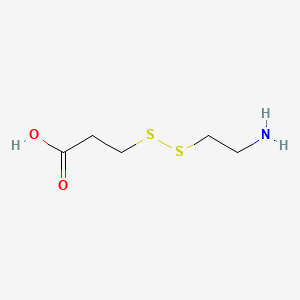

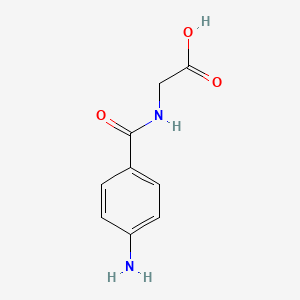
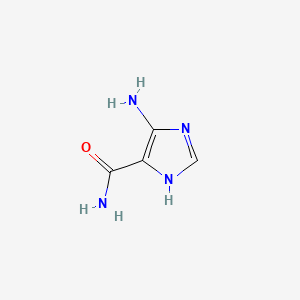
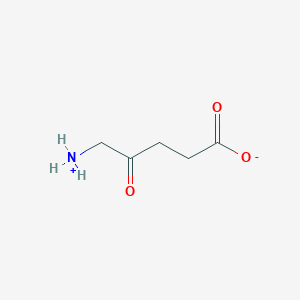
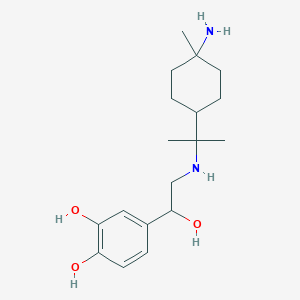
![3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B1664890.png)
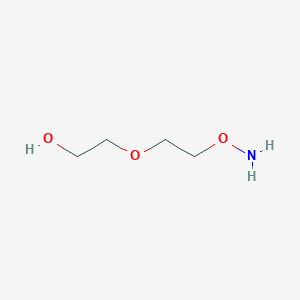


![Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1664901.png)

